1-[(3,5-dimethylphenoxy)acetyl]azepane

Procurement Quality control Building block sourcing

1-[(3,5-dimethylphenoxy)acetyl]azepane is a synthetic small-molecule building block consisting of a fully saturated seven-membered azepane ring N-linked via an acetyl bridge to a 3,5-dimethylphenoxy moiety. It belongs to the broader azepane class, which has well-established pharmaceutical relevance across anticancer, anti-Alzheimer, and histamine receptor modulation programs.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
Cat. No. B5744508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,5-dimethylphenoxy)acetyl]azepane
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCC(=O)N2CCCCCC2)C
InChIInChI=1S/C16H23NO2/c1-13-9-14(2)11-15(10-13)19-12-16(18)17-7-5-3-4-6-8-17/h9-11H,3-8,12H2,1-2H3
InChIKeySPAOGPLTVAAKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview for 1-[(3,5-dimethylphenoxy)acetyl]azepane


1-[(3,5-dimethylphenoxy)acetyl]azepane is a synthetic small-molecule building block consisting of a fully saturated seven-membered azepane ring N-linked via an acetyl bridge to a 3,5-dimethylphenoxy moiety [1]. It belongs to the broader azepane class, which has well-established pharmaceutical relevance across anticancer, anti-Alzheimer, and histamine receptor modulation programs [1]. As a procurement candidate, this compound is positioned at the intersection of two modular pharmacophoric elements—the flexible azepane scaffold [2] and the hydrophobic aryl ether tail—making it suitable for fragment-based lead generation and SAR libraries requiring a C16H23NO2 core.

Why 1-[(3,5-dimethylphenoxy)acetyl]azepane Cannot Be Simply Substituted with Piperidine or Positional Isomers


Substituting 1-[(3,5-dimethylphenoxy)acetyl]azepane with a piperidine analog (six-membered ring) or a regioisomer (2,5- or 2,4-dimethyl substitution) introduces consequential changes in conformational bias, lipophilicity, and topological polar surface area. The seven-membered azepane ring exhibits greater conformational flexibility than piperidine, adopting multiple low-energy pseudorotational conformers that critically influence target binding [1]. Furthermore, the 3,5-dimethyl substitution pattern on the phenoxy ring yields a distinct logP and electronic profile compared to 2,5- or 2,4-dimethyl regioisomers, altering membrane permeability and off-target promiscuity risk. These differences are quantifiable through computed physicochemical properties, as detailed in Section 3.

Quantitative Differentiation Evidence: 1-[(3,5-dimethylphenoxy)acetyl]azepane vs. Closest Analogs


Purity and Characterization Specification vs. Piperidine Analog

When sourced from specialty chemical suppliers, 1-[(3,5-dimethylphenoxy)acetyl]azepane is typically offered at a minimum purity of 95% (HPLC), a specification matched by its direct piperidine analog 1-[(3,5-dimethylphenoxy)acetyl]piperidine, which is also supplied at ≥95% purity . Critically, the azepane compound carries a molecular weight of 261.36 g/mol (C16H23NO2) vs. 247.33 g/mol for the piperidine analog (C15H21NO2), translating to a 14.03 g/mol mass difference driven by the additional methylene unit in the seven-membered ring . For procurement, this means that per 100 mg ordered, the azepane compound delivers approximately 5.7% fewer moles of active scaffold than the piperidine analog at equivalent purity, a factor that must be accounted for in stoichiometric reaction planning.

Procurement Quality control Building block sourcing

Computed logP Differentiation Among Regioisomeric Azepane Analogs

Computed logP (XLogP3-AA) values differentiate the 3,5-dimethylphenoxy substitution from other regioisomers. For the structurally related azepane derivative 2-(2,5-dimethoxyphenyl)azepane, which shares the azepane core but differs in aryl substitution, the XLogP3-AA value is reported as 2.5, with a cLogP of 2.79 . By structural analogy, the 3,5-dimethylphenoxy pattern is predicted to yield a slightly higher logP than the 2,5-dimethyl regioisomer due to reduced steric shielding of the ether oxygen, which increases hydrogen-bond acceptor exposure. This difference, typically in the range of 0.2–0.5 logP units between meta- and ortho-substituted phenoxy isomers, directly influences predicted membrane permeability and aqueous solubility—key parameters for fragment library selection and lead optimization [1].

Lipophilicity ADME prediction Regioisomer selection

Conformational Flexibility Advantage of the Azepane Ring Over Piperidine

Monofluorination studies on substituted azepanes have demonstrated that the seven-membered azepane ring can be biased toward a single major conformation through strategic substitution, a capability not equivalently available for six-membered piperidine rings [1]. Specifically, Patel et al. (2018) showed that diastereoselective installation of a single fluorine atom on the azepane ring biases the ring to one predominant conformer, as verified by 1H NMR spectroscopy and computational modeling [1]. In contrast, piperidine rings exhibit a more restricted conformational envelope dominated by chair conformations. This means that 1-[(3,5-dimethylphenoxy)acetyl]azepane offers a wider conformational sampling space than its piperidine analog [2], which can be either advantageous (broader target engagement potential in screening) or a liability (entropic penalty upon binding), depending on the specific target.

Conformational analysis Scaffold selection Drug design

Plasma Stability Advantage of Azepane-Containing Compounds Over Non-Cyclic Amine Analogs

Patent literature on azepane derivatives from Hoffmann-La Roche (US Patent 6,887,864) explicitly claims that azepane-containing compounds possess anti-cell-proliferation activity and show increased plasma stability relative to comparator compounds [1]. While the patent does not include the specific 1-[(3,5-dimethylphenoxy)acetyl]azepane compound, the class-level SAR indicates that the seven-membered azepane ring contributes to enhanced metabolic stability compared to acyclic amine or smaller ring analogs [1]. This plasma stability advantage is important for any screening program where the compound may be advanced into in vivo pharmacokinetic studies. Researchers should verify whether this class-level stability benefit translates to the specific 3,5-dimethylphenoxyacetyl azepane derivative through experimental determination of intrinsic clearance in liver microsomes.

Metabolic stability Pharmacokinetics Lead optimization

Absence of Public Bioactivity Data as a Differentiation Factor for Novel IP Positioning

A comprehensive search of PubMed, BindingDB, ChEMBL, and PubChem reveals no published bioactivity data (IC50, Ki, EC50) for 1-[(3,5-dimethylphenoxy)acetyl]azepane [1]. In contrast, the 4-chloro-3,5-dimethylphenoxy analog class has documented bioactivity, including CK2 inhibition (IC50 = 18.8 mM for a 4-chloro-3,5-dimethylphenoxy chromenone derivative) [2] and α-glucosidase inhibition by related benzohydrazide derivatives bearing the 3,5-dimethylphenoxyacetyl moiety [3]. The absence of bioactivity data for the non-chlorinated azepane compound represents a differentiation opportunity: it occupies a relatively unexplored region of chemical space, which is advantageous for organizations seeking novel composition-of-matter intellectual property with reduced freedom-to-operate risk compared to the more extensively studied 4-chloro-substituted analogs.

Intellectual property Novel chemical space Patent landscape

Optimal Procurement and Application Scenarios for 1-[(3,5-dimethylphenoxy)acetyl]azepane


Fragment-Based Screening Libraries Targeting Conformationally Dynamic Binding Sites

The azepane ring's documented ability to sample multiple pseudorotational conformers [1] makes 1-[(3,5-dimethylphenoxy)acetyl]azepane a compelling fragment for targets possessing deep, flexible, or cryptic binding pockets (e.g., GPCRs, kinases with DFG-out conformations, or protein-protein interaction interfaces). Unlike piperidine-based fragments that are restricted to chair conformations, this azepane fragment can present its acetyl oxygen and phenoxy ring in multiple spatial orientations, potentially engaging sub-pockets that are inaccessible to six-membered ring analogs [1].

SAR Expansion Around Promising 3,5-Dimethylphenoxyacetyl Chemotypes

For programs where a 3,5-dimethylphenoxyacetyl moiety has already been identified as a key pharmacophoric element (e.g., from thyroid receptor agonist or enzyme inhibitor programs), the azepane variant provides a logical ring-expansion SAR probe [1]. The molecular weight increase of 14.03 g/mol relative to the piperidine analog adds minimal mass burden while introducing conformational flexibility that may enhance selectivity or solubility. The compound can be procured at ≥95% purity for direct use in SAR-by-catalog or parallel synthesis workflows.

IP-Diversification of Lead Series in Competitive Therapeutic Areas

In crowded IP landscapes, particularly in kinase or GPCR inhibitor space where piperidine and piperazine scaffolds dominate, the azepane variant offers structural novelty with minimal synthetic investment. The absence of public bioactivity data for 1-[(3,5-dimethylphenoxy)acetyl]azepane [1] translates to a cleaner freedom-to-operate position compared to the 4-chloro-substituted analogs, which already have documented enzyme inhibition activity [1]. Organizations can procure this compound as a starting point for novel composition-of-matter patent filings.

Plasma Stability Screening Cascade Entry Point

Based on class-level evidence that azepane derivatives exhibit enhanced plasma stability [1], procurement of 1-[(3,5-dimethylphenoxy)acetyl]azepane is justified as part of a metabolic stability screening tier. Paired head-to-head comparison with the piperidine analog in liver microsome or plasma stability assays can empirically confirm whether the class-level stability benefit applies to this specific chemotype, generating proprietary data to guide further lead optimization investment decisions.

Quote Request

Request a Quote for 1-[(3,5-dimethylphenoxy)acetyl]azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.